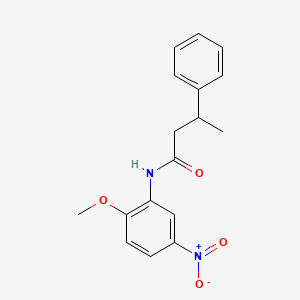
N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain.
Aplicaciones Científicas De Investigación
MNPN has been extensively studied for its potential applications in various research fields. One of the main areas of research is the development of new anti-inflammatory drugs. MNPN has been shown to be a potent inhibitor of N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide, which is a key enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, swelling, and fever. By inhibiting this compound, MNPN can reduce the production of prostaglandins and therefore reduce inflammation and pain.
Mecanismo De Acción
MNPN works by inhibiting the activity of N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide, which is an enzyme that converts arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for pain, swelling, and fever. By inhibiting this compound, MNPN can reduce the production of prostaglandins and therefore reduce inflammation and pain.
Biochemical and Physiological Effects:
MNPN has been shown to have potent anti-inflammatory and analgesic effects in various animal models. In addition, MNPN has been shown to have a good safety profile and does not cause significant toxicity or side effects in animals. However, further studies are needed to determine the safety and efficacy of MNPN in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPN has several advantages for lab experiments. It is a potent inhibitor of N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide and can be used to study the role of this compound in various biological processes. In addition, MNPN has a good safety profile and does not cause significant toxicity or side effects in animals. However, MNPN has some limitations for lab experiments. It is a complex compound that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound. In addition, MNPN is not readily available and is expensive to synthesize.
Direcciones Futuras
There are several future directions for research on MNPN. One area of research is the development of new anti-inflammatory drugs based on MNPN. MNPN has been shown to be a potent inhibitor of N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide and may be a promising lead compound for the development of new anti-inflammatory drugs. Another area of research is the study of the biochemical and physiological effects of MNPN in humans. Further studies are needed to determine the safety and efficacy of MNPN in humans. Finally, MNPN may have potential applications in other research fields such as cancer research and neuroscience.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)10-17(20)18-15-11-14(19(21)22)8-9-16(15)23-2/h3-9,11-12H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYCWOAVHYVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



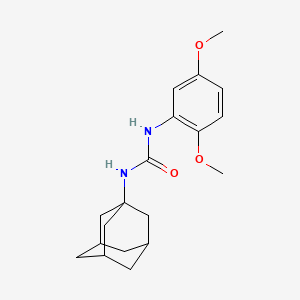
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
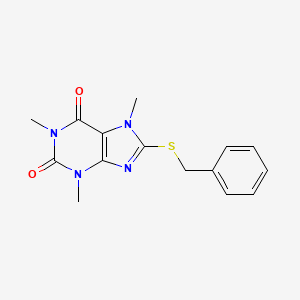

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)
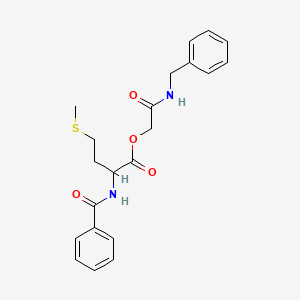
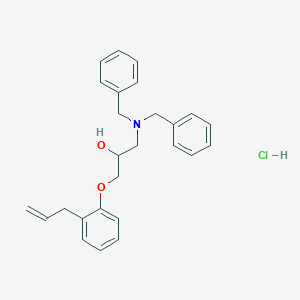
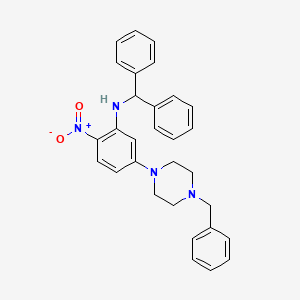
![10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B3979785.png)
![N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B3979790.png)
![N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3979803.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B3979816.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979834.png)